molecular formula C18H21F3N6 B6445115 2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549052-55-1

2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Numéro de catalogue: B6445115
Numéro CAS: 2549052-55-1
Poids moléculaire: 378.4 g/mol
Clé InChI: ORTSZXDYVNDKSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimidine core substituted at position 2 with a pyrrolidine group and at position 4 with a piperazine linker connected to a 3-(trifluoromethyl)pyridine moiety. The pyrrolidine and piperazine groups enhance solubility and pharmacokinetic properties, while the trifluoromethylpyridine contributes to lipophilicity and metabolic stability. Such structural features are common in drug candidates targeting kinases or central nervous system (CNS) receptors due to their ability to modulate binding affinity and blood-brain barrier penetration .

Propriétés

IUPAC Name

2-pyrrolidin-1-yl-4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)14-4-3-6-22-16(14)26-12-10-25(11-13-26)15-5-7-23-17(24-15)27-8-1-2-9-27/h3-7H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSZXDYVNDKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

4-(Piperazin-1-yl)-2-(Pyrrolidin-1-yl)pyrimidine (CAS 1503527-77-2)

  • Structure : Shares the pyrimidine core with pyrrolidine (position 2) and piperazine (position 4) but lacks the trifluoromethylpyridine group.
  • Molecular Formula : C₁₂H₁₉N₅
  • Molecular Weight : 233.31 g/mol
  • Key Differences :
    • Absence of the trifluoromethylpyridine moiety reduces molecular weight and lipophilicity.
    • Likely inferior metabolic stability compared to the target compound due to missing trifluoromethyl group .

4-(Thiophen-3-yl)-1-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)

  • Structure: Contains the same trifluoromethylpyridine-piperazine unit but attached to a butanone backbone instead of a pyrimidine.
  • Synthesis : Prepared via coupling reactions between 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine and 4-(thiophen-3-yl)butyric acid .
  • Key Differences :
    • The pyrimidine core in the target compound may enhance π-π stacking interactions in receptor binding compared to the ketone group in MK42.
    • Higher rigidity of the pyrimidine ring could improve selectivity for specific targets.

Piperidin-1-yl-Propoxyphenyl-Substituted 2-Aminopyrimidines

  • Structure: 2-Aminopyrimidines with piperidine or 4-methylpiperazine substituents at positions 4 and 4.
  • Key Differences: The target compound’s pyrrolidine at position 2 and trifluoromethylpyridine at position 4 offer distinct steric and electronic profiles compared to aminopyrimidine derivatives. Lipophilic elements (e.g., trifluoromethyl) in the target compound may improve membrane permeability .

Structural and Pharmacokinetic Insights

Role of Substituents

  • Piperazine-Trifluoromethylpyridine (Position 4) : The piperazine linker increases rotational freedom, while the trifluoromethylpyridine enhances hydrophobic interactions and metabolic resistance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₈H₂₁F₃N₈ 406.41 2-Pyrrolidine, 4-(Trifluoromethylpyridine) High lipophilicity, CNS penetration potential
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine C₁₂H₁₉N₅ 233.31 2-Pyrrolidine, 4-Piperazine Lower metabolic stability
MK42 (RTC5) C₁₉H₂₀F₃N₃OS 407.45 Butanone backbone, Trifluoromethylpyridine Flexible linker, potential for off-target binding

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.